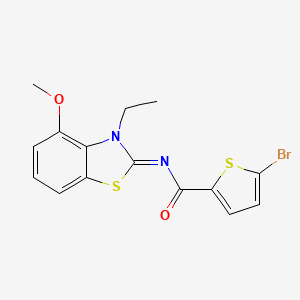

5-bromo-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

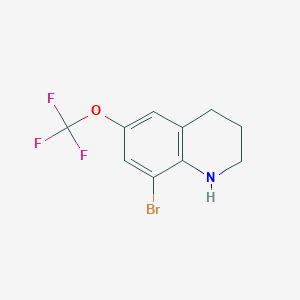

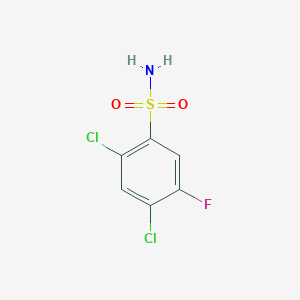

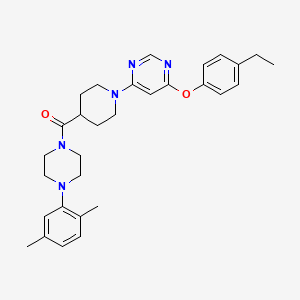

Molecular Structure Analysis

The molecular structure of an organic compound is determined by its atomic composition and the arrangement of those atoms. Unfortunately, the specific molecular structure of “5-bromo-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide” is not provided in the available resources .Chemical Reactions Analysis

Chemical reactions involving organic compounds can be complex and varied. The specific chemical reactions involving “5-bromo-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide” are not detailed in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, melting point, boiling point, solubility, and reactivity. Unfortunately, the specific physical and chemical properties of “5-bromo-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide” are not detailed in the available resources .Aplicaciones Científicas De Investigación

Antibacterial Agents

Thiophene derivatives have been shown to exhibit inhibitory effects against various bacterial strains such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. These compounds can be used in the development of new antibacterial agents .

Anti-inflammatory Agents

Some thiophene compounds have demonstrated weak COX-1 inhibitory activity, which is a target for anti-inflammatory drugs. This suggests potential use in designing drugs to treat inflammation .

Fluorogenic Probes

Thiophene derivatives can be developed as selective fluorogenic probes for monitoring microbiological objects and cellular compartments, which may help determine the pathogenesis mechanisms of new pathogens in living cells .

Mecanismo De Acción

Target of Action

The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the inflammatory response as they convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thus reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of thromboxane, prostaglandins, and prostacyclin, which are key players in the inflammatory response . The downstream effects include a reduction in inflammation and associated symptoms.

Pharmacokinetics

For instance, thiophene, a structural component of the compound, is soluble in most organic solvents but insoluble in water . This could potentially influence the compound’s absorption and distribution in the body.

Result of Action

The primary result of the compound’s action is the reduction of inflammation . By inhibiting COX enzymes, the compound reduces the production of inflammatory mediators, leading to a decrease in inflammation and associated symptoms .

Propiedades

IUPAC Name |

5-bromo-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O2S2/c1-3-18-13-9(20-2)5-4-6-10(13)22-15(18)17-14(19)11-7-8-12(16)21-11/h4-8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWICLFSGICWJNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(S3)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide](/img/structure/B2929771.png)

![2,2'-[iminobis(ethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B2929775.png)

![Methyl 4-(7-fluoro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2929777.png)

![{4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B2929778.png)